molecular formula C17H20N2O3S B4676296 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide

2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide

Cat. No. B4676296
M. Wt: 332.4 g/mol
InChI Key: UDIQQMCPQISPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, also known as MSPB, is a chemical compound that has been studied for its potential applications in scientific research. MSPB is a benzamide derivative that has shown promising results in various studies, including its potential use as an anti-inflammatory agent and in the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of COX-2 activity, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have low toxicity in vitro, suggesting that it may have potential as a safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is its potential as a safe and effective therapeutic agent, with low toxicity in vitro. Additionally, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potentially valuable tool in various fields of scientific research. However, one limitation of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is its limited availability, as it is not yet widely used or commercially available.

Future Directions

There are several future directions for research on 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, including further studies on its mechanisms of action, its potential applications in anti-inflammatory and anti-cancer research, and its potential as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and administration of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide for different applications, as well as its potential side effects and interactions with other drugs. Overall, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide shows promise as a valuable tool in scientific research, with potential applications in a variety of fields.

Scientific Research Applications

2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been studied for its potential applications in various fields of scientific research, including anti-inflammatory and anti-cancer research. In one study, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide was found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide may have potential as an anti-inflammatory agent.

properties

IUPAC Name

2-(methanesulfonamido)-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-23(21,22)19-16-12-6-5-11-15(16)17(20)18-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12,19H,7,10,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIQQMCPQISPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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